Welcome to the BenchChem Online Store!
molecular formula C11H9BrN2 B8369085 2-(Bromomethyl)-5-phenylpyrazine

2-(Bromomethyl)-5-phenylpyrazine

Cat. No. B8369085
M. Wt: 249.11 g/mol
InChI Key: QOQFDXYXTZNWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394290B2

Procedure details

Synthesized using compound 71b (724 mg, 4.25 mmol), NBS (832 mg, 4.68 mmol) and DBPO (52 mg, 0.21 mmol) in carbon tetrachloride according to Method A. Crude product was purified by flash chromatography on silica-gel using a mixture of hexane/ethyl acetate (3:1) as eluent. Product was used directly in the next step without further characterization. Yellow solid. Yield: 571 mg, 54%. (ESI): m/z=250.80 [M+H]+.
Quantity
724 mg
Type
reactant
Reaction Step One
Name
Quantity
832 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][N:3]=1.C1C(=O)N([Br:21])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:21][CH2:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
724 mg
Type
reactant
Smiles
CC1=NC=C(N=C1)C1=CC=CC=C1
Step Two
Name
Quantity
832 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Crude product was purified by flash chromatography on silica-gel
ADDITION
Type
ADDITION
Details
a mixture of hexane/ethyl acetate (3:1) as eluent

Outcomes

Product
Name
Type
Smiles
BrCC1=NC=C(N=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.